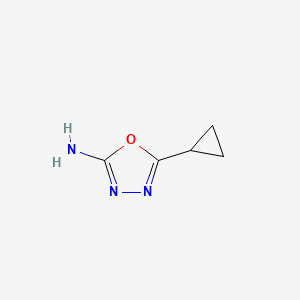

5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHGGEZILMHEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588015 | |

| Record name | 5-Cyclopropyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89179-60-2 | |

| Record name | 5-Cyclopropyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropyl-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Cyclopropyl-1,3,4-oxadiazol-2-amine, a valuable heterocyclic scaffold in medicinal chemistry. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

The 1,3,4-oxadiazole moiety is a privileged structure in drug discovery, known for its diverse pharmacological activities. The 2-amino-5-substituted variants, in particular, serve as crucial intermediates in the synthesis of more complex bioactive molecules. This compound, with its unique cyclopropyl substituent, offers interesting physicochemical properties for molecular design and development. This guide outlines the most prevalent and effective methods for its synthesis.

Core Synthetic Pathways

There are three primary and well-documented synthetic pathways for the preparation of this compound. These routes are:

-

Route A: Reaction of Cyclopropanecarbohydrazide with Cyanogen Bromide.

-

Route B: Oxidative Cyclization of Cyclopropanecarboxaldehyde Semicarbazone.

-

Route C: Cyclodesulfurization of 1-(Cyclopropanecarbonyl)thiosemicarbazide.

The selection of a particular route may depend on the availability of starting materials, desired scale of synthesis, and safety considerations.

Experimental Protocols and Data

Route A: From Cyclopropanecarbohydrazide and Cyanogen Bromide

This is often the most direct and high-yielding method for the synthesis of 2-amino-1,3,4-oxadiazoles.[1] The reaction proceeds via the nucleophilic attack of the hydrazide onto cyanogen bromide, followed by intramolecular cyclization.

Experimental Protocol:

-

A solution of cyanogen bromide is prepared in a suitable solvent, such as methanol.

-

To this solution, a solution of cyclopropanecarbohydrazide in the same solvent is added.

-

The reaction mixture is then heated, typically near the boiling point of the solvent.

-

Upon completion, the reaction is concentrated under reduced pressure.

-

The resulting solid is isolated, for example, by the addition of water or an anti-solvent, followed by filtration.

-

The crude product is then purified by recrystallization.

Quantitative Data Summary (Route A):

| Parameter | Value | Reference |

| Starting Material 1 | Cyclopropanecarbohydrazide | General Method |

| Starting Material 2 | Cyanogen Bromide | [1] |

| Solvent | Methanol | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | Not Specified | General Method |

| Yield | Good to Excellent | [1] |

| Purification | Recrystallization | [1] |

Logical Workflow for Route A:

References

Spectroscopic Characterization of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for 5-Cyclopropyl-1,3,4-oxadiazol-2-amine. Due to the limited availability of published experimental data for this specific molecule, this guide presents a summary of predicted data and representative experimental data from closely related 2-amino-1,3,4-oxadiazole and 5-cyclopropyl-1,3,4-oxadiazole analogues. The information herein serves as a valuable reference for the characterization of this and similar compounds.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Below are the expected chemical shifts for this compound based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the amine protons and the protons of the cyclopropyl group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |

| -CH (cyclopropyl) | 1.5 - 2.0 | Multiplet | 1H |

| -CH₂ (cyclopropyl) | 0.8 - 1.2 | Multiplet | 4H |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The signals for the two carbons of the oxadiazole ring are expected at the lower field (higher ppm) region.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=N (Oxadiazole) | 160 - 165 |

| C-NH₂ (Oxadiazole) | 155 - 160 |

| -CH (cyclopropyl) | 5 - 15 |

| -CH₂ (cyclopropyl) | 5 - 15 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-O bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3100 - 3400 | Medium, Broad |

| C-H Stretch (cyclopropyl) | 2900 - 3100 | Medium |

| C=N Stretch (oxadiazole) | 1630 - 1680 | Strong |

| N-H Bend (amine) | 1580 - 1650 | Medium |

| C-O-C Stretch (oxadiazole) | 1020 - 1070 | Strong |

Table 3: Predicted IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectral Data

For this compound (C₅H₇N₃O), the following ions are predicted to be observed.

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 126.06619 |

| [M+Na]⁺ | 148.04813 |

| [M-H]⁻ | 124.05164 |

| [M]⁺ | 125.05837 |

Table 4: Predicted m/z values for various adducts of this compound in high-resolution mass spectrometry.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry KBr powder and press it into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is typically used to obtain accurate mass measurements.

-

Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺). Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

References

"physical and chemical properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine"

An In-depth Analysis of its Physicochemical Properties, Synthesis, and Biological Potential

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to impart a range of biological activities. This document collates available experimental and predicted data, details common synthetic protocols, and explores the potential therapeutic applications of this class of compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Structure

This compound is a five-membered heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a cyclopropyl group at the 5-position and an amine group at the 2-position.

-

IUPAC Name: this compound

-

CAS Number: 89179-60-2[1]

-

Molecular Formula: C₅H₇N₃O[1]

-

Molecular Weight: 125.13 g/mol [1]

-

Canonical SMILES: C1CC1C2=NN=C(O2)N

-

InChI Key: BXHGGEZILMHEAM-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. Table 1 includes experimentally determined and vendor-provided data, while Table 2 lists computationally predicted properties.

Table 1: Experimental and Vendor-Provided Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Boiling Point | 282 °C | ChemicalBook |

| Density | 1.406 g/cm³ | ChemicalBook |

| Flash Point | 124 °C | ChemicalBook |

| Storage Temperature | 2-8°C, protect from light | ChemicalBook |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| pKa | -0.58 ± 0.13 | ChemicalBook |

| XlogP | -0.7 | [2] |

| Monoisotopic Mass | 125.058914 Da | [2] |

| Predicted Collision Cross Section (Ų) | [2] | |

| [M+H]⁺ | 125.9 | [2] |

| [M+Na]⁺ | 137.1 | [2] |

| [M-H]⁻ | 131.6 | [2] |

| [M+NH₄]⁺ | 140.7 | [2] |

| [M+K]⁺ | 135.4 | [2] |

Experimental Protocols

General Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles

A widely used method involves the condensation of an aldehyde with semicarbazide to form a semicarbazone, followed by oxidative cyclization.[3]

Step 1: Formation of Semicarbazone

-

Dissolve semicarbazide hydrochloride and sodium acetate in water.

-

Add a solution of the corresponding aldehyde (in this case, cyclopropanecarbaldehyde) in methanol to the semicarbazide solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure to obtain the crude semicarbazone.

Step 2: Oxidative Cyclization to form 2-Amino-1,3,4-oxadiazole

-

Redissolve the crude semicarbazone in a suitable solvent such as 1,4-dioxane.

-

Add potassium carbonate and iodine to the solution.

-

Heat the reaction mixture at 80°C.[3]

-

Monitor the reaction by TLC until the starting material is consumed.[3]

-

After completion, the reaction mixture is worked up, typically by extraction and washing.

-

The crude product is then purified by column chromatography on silica gel to afford the pure 2-amino-5-substituted-1,3,4-oxadiazole.[3]

Below is a workflow diagram illustrating this synthetic approach.

Caption: General workflow for the synthesis of 2-amino-1,3,4-oxadiazoles.

Characterization Methods

The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum of a 2-amino-1,3,4-oxadiazole would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=N stretching of the oxadiazole ring (around 1610 cm⁻¹), and C-O-C stretching.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the protons of the cyclopropyl group and a characteristic signal for the -NH₂ protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two distinct carbons of the oxadiazole ring (typically in the range of 155-170 ppm) and the carbons of the cyclopropyl substituent.[4][5]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The expected molecular ion peak for this compound would be at m/z 125.

Biological Activity and Potential Applications

While specific biological studies on this compound are not extensively reported in the public domain, the 1,3,4-oxadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[6] These include:

-

Antibacterial and Antifungal Activity: Many 2,5-disubstituted 1,3,4-oxadiazoles have shown potent activity against various strains of bacteria and fungi.[6][7][8]

-

Anticancer Activity: Certain 1,3,4-oxadiazole derivatives have been investigated as potential anticancer agents.[6][7]

-

Anti-inflammatory Activity: The 1,3,4-oxadiazole ring has been incorporated into molecules with significant anti-inflammatory properties.[6][8]

-

Anticonvulsant Activity: Some derivatives have shown promise as anticonvulsant agents.[6]

The presence of the cyclopropyl group in this compound may confer unique properties, as cyclopropyl rings are often used in medicinal chemistry to improve metabolic stability, binding affinity, and potency. Given the broad biological profile of the 1,3,4-oxadiazole class, this compound represents a valuable starting point for further investigation and drug development efforts.

Below is a diagram illustrating the logical relationship between the core chemical structure and its potential biological activities.

Caption: Relationship between the core structure and its potential biological activities.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a small molecule with potential for further exploration in drug discovery. This technical guide has summarized its key physicochemical properties, outlined a general synthetic approach, and highlighted the broad spectrum of biological activities associated with its core 1,3,4-oxadiazole structure. The data presented here serves as a valuable resource for researchers interested in the synthesis, characterization, and evaluation of this and related compounds for therapeutic applications.

References

- 1. This compound DiscoveryCPR 89179-60-2 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C5H7N3O) [pubchemlite.lcsb.uni.lu]

- 3. datapdf.com [datapdf.com]

- 4. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide: Properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine (CAS 89179-60-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropyl-1,3,4-oxadiazol-2-amine, identified by CAS number 89179-60-2, is a heterocyclic compound belonging to the 1,3,4-oxadiazole class. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. The 1,3,4-oxadiazole ring is often considered a bioisostere of amide and ester functionalities, potentially enhancing pharmacological profiles. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of this compound, with a focus on its role as an intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Appearance | Off-white solid |

| Boiling Point | 282 °C (predicted) |

| Density | 1.406 g/cm³ (predicted) |

| Flash Point | 124 °C (predicted) |

| pKa | -0.58 ± 0.13 (predicted) |

| Storage Temperature | 2-8°C, protect from light |

Synthesis Protocol

The following experimental protocol for the synthesis of this compound is based on its preparation as an intermediate in the development of novel antibiotic compounds, as detailed in patent WO2018037223A1.[1]

Reaction Scheme:

References

The Ascendant Therapeutic Potential of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. Within this promising class of heterocyclic compounds, derivatives of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine are emerging as a particularly compelling subclass with significant therapeutic potential, most notably in the realm of antibacterial agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and experimental protocols associated with these novel derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of new chemical entities.

Core Synthesis and Derivatization

The synthetic pathway to this compound and its N-substituted derivatives generally follows a well-established multi-step process. The foundational molecule, this compound, can be synthesized and subsequently derivatized to explore a wider chemical space and modulate biological activity.

A general synthetic approach involves the initial formation of an acyl hydrazide from a corresponding ester, followed by cyclization with cyanogen bromide to yield the 2-amino-5-substituted-1,3,4-oxadiazole core. For N-substituted derivatives, further reaction of the 2-amino group with various electrophiles can be performed.

A representative synthetic scheme is outlined below:

Biological Activity: A Focus on Antibacterial Properties

The most significant biological activity identified for this compound derivatives to date is their potent antibacterial effect, particularly against the urgent-threat pathogen Neisseria gonorrhoeae.[1] Patent literature highlights the potential of these compounds as a new class of antibiotics to combat the rise of multidrug-resistant strains of this bacterium.[1]

Quantitative Antibacterial Activity Data

While extensive peer-reviewed data on a wide range of 5-cyclopropyl derivatives is still emerging, initial findings from patent filings and related studies on similar N-(1,3,4-oxadiazol-2-yl)benzamides provide compelling evidence of their antibacterial efficacy. The data is presented as Minimum Inhibitory Concentration (MIC) or EC50 values, which represent the lowest concentration of the compound that inhibits visible growth of the microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| HSGN-237 | Neisseria gonorrhoeae 181 | 0.125 | [2] |

| HSGN-238 | Neisseria gonorrhoeae 181 | 0.125 | [2] |

| HSGN-237 | Drug-resistant N. gonorrhoeae strains | 0.03 - 0.125 | [2] |

| HSGN-238 | Drug-resistant N. gonorrhoeae strains | 0.03 - 0.125 | [2] |

| HSGN-235 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 1 | [2] |

| HSGN-237 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 1 | [2] |

| HSGN-238 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 1 | [2] |

Note: HSGN compounds are N-(1,3,4-oxadiazol-2-yl)benzamides, structurally related to the core topic and indicative of the potential of the broader class.

Other Potential Biological Activities

While antibacterial activity is the most prominently reported, the broader class of 1,3,4-oxadiazole derivatives is known for a wide spectrum of biological effects. It is therefore plausible that this compound derivatives may also exhibit other activities, which warrants further investigation.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues against a variety of human cancer cell lines.[3] Screening of these compounds through the National Cancer Institute (NCI) 60-cell line panel has revealed significant growth inhibition against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.[3] This suggests that the 5-cyclopropyl derivatives could be promising candidates for anticancer drug discovery programs.

Enzyme Inhibition

The 1,3,4-oxadiazole nucleus is a common feature in various enzyme inhibitors. Derivatives have been reported to inhibit enzymes such as cyclooxygenase (CO) and 5-lipoxygenase (5-LO), which are involved in inflammatory pathways.[4] This opens the possibility for developing this compound derivatives as anti-inflammatory agents.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of biological activity. The following sections outline the methodologies for key assays.

Synthesis of this compound

The synthesis of the core compound is a critical first step. A general procedure is as follows:

-

Hydrazide Formation: Cyclopropanecarboxylic acid methyl ester is refluxed with hydrazine hydrate in a suitable solvent like ethanol for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The resulting cyclopropanecarboxylic acid hydrazide is then isolated.

-

Oxadiazole Ring Formation: The cyclopropanecarboxylic acid hydrazide is dissolved in a suitable solvent and reacted with cyanogen bromide. The reaction mixture is typically stirred at room temperature. Upon completion, the product, this compound, is isolated and purified.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of a compound's antibacterial potency. A standard broth microdilution method is employed:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Neisseria gonorrhoeae) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

-

Compound Dilution Series: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) control wells are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C, 5% CO2 for N. gonorrhoeae) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Screening: NCI-60 Cell Line Assay

The National Cancer Institute's 60-cell line screen is a robust method for evaluating the anticancer potential of a compound. The general protocol is as follows:

-

Cell Culture: The panel of 60 human tumor cell lines is maintained in appropriate culture media and conditions.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired screening concentration (typically a single high dose, e.g., 10^-5 M for initial screening).

-

Cell Plating and Treatment: Cells are seeded into 96-well plates and allowed to attach overnight. The following day, the cells are treated with the test compound.

-

Incubation: The treated cells are incubated for a standard period (e.g., 48 hours).

-

Growth Inhibition Assay: The sulforhodamine B (SRB) assay is typically used to determine cell viability. This involves fixing the cells, staining with SRB dye, and then solubilizing the dye for absorbance measurement.

-

Data Analysis: The absorbance data is used to calculate the percentage of cell growth inhibition for each cell line.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for the antibacterial effects of this compound derivatives has not yet been fully elucidated in the public domain. However, for the broader class of 1,3,4-oxadiazoles, several antibacterial mechanisms have been proposed, including the inhibition of essential enzymes involved in bacterial cell wall synthesis, DNA replication, or protein synthesis. Further research is required to identify the specific molecular targets of these promising new compounds.

Conclusion and Future Directions

Derivatives of this compound represent a promising new frontier in the search for novel therapeutic agents. Their potent antibacterial activity, particularly against the high-priority pathogen Neisseria gonorrhoeae, underscores their potential to address the growing challenge of antimicrobial resistance. The versatility of the 1,3,4-oxadiazole scaffold also suggests that these derivatives may possess a wider range of pharmacological activities, including anticancer and anti-inflammatory effects, which warrants further investigation.

Future research should focus on:

-

Synthesizing and screening a broader library of N-substituted this compound derivatives to establish clear structure-activity relationships.

-

Elucidating the specific molecular mechanism of action responsible for their antibacterial effects.

-

Conducting in-depth studies to explore their potential as anticancer and anti-inflammatory agents.

-

Performing preclinical studies to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

The continued exploration of this chemical space holds significant promise for the development of the next generation of therapeutics to combat infectious diseases and other significant human ailments.

References

- 1. WO2018037223A1 - Antibiotic compounds - Google Patents [patents.google.com]

- 2. N-(1,3,4-Oxadiazol-2-yl)Benzamides as Antibacterial Agents against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3,4-Oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole analogs of the fenamates: in vitro inhibition of cyclooxygenase and 5-lipoxygenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ever-escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The 1,3,4-oxadiazole moiety has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth analysis of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine, a specific derivative with documented potential as an antibacterial agent. This document outlines its potential therapeutic targets, summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction to this compound

This compound is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring substituted with a cyclopropyl group at the 5-position and an amine group at the 2-position. While the broader class of 1,3,4-oxadiazoles has been extensively studied for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities, specific data on this cyclopropyl derivative is emerging. A key patent has identified this compound as a potential antibiotic, particularly against the high-priority pathogen Neisseria gonorrhoeae.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | Patent WO2018037223A1 |

| Molecular Weight | 125.13 g/mol | Patent WO2018037223A1 |

| Appearance | Off-white solid | Patent WO2018037223A1 |

Potential Therapeutic Targets and Mechanism of Action

The therapeutic applications of this compound appear to be primarily in the realm of infectious diseases. Based on literature for related 1,3,4-oxadiazole compounds and the specific patent information, two primary therapeutic areas are proposed:

Antibacterial Activity

Several studies on 1,3,4-oxadiazole derivatives have demonstrated their ability to inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus, by targeting the lipoteichoic acid (LTA) biosynthesis pathway. LTA is a crucial component of the cell wall in Gram-positive bacteria, and its disruption leads to cell death. While not directly confirmed for the 5-cyclopropyl derivative, this remains a plausible mechanism of action against Gram-positive pathogens.

A patent (WO2018037223A1) has explicitly mentioned this compound as a potential antibiotic against Neisseria gonorrhoeae, a Gram-negative bacterium that does not possess LTA. The mechanism of action in this context is likely different. Common antibiotic targets in N. gonorrhoeae include:

-

Penicillin-Binding Proteins (PBPs): Essential for peptidoglycan synthesis, a key component of the bacterial cell wall.

-

DNA Gyrase and Topoisomerase IV: Crucial for DNA replication.

Given the structural novelty of the this compound scaffold, it may inhibit these targets through a novel binding mode or allosteric regulation.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the antibacterial activity of related 1,3,4-oxadiazole derivatives against various bacterial strains, providing a benchmark for its potential efficacy.

Table 2: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-237) | Neisseria gonorrhoeae | 0.125 | [1][2] |

| N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-238) | Neisseria gonorrhoeae | 0.125 | [1][2] |

| Various 1,3,4-oxadiazoles | Staphylococcus aureus | 4 - 32 | [3] |

| N-(1,3,4-oxadiazol-2-yl)benzamides | Methicillin-resistant S. aureus (MRSA) | 0.25 - 1 | [1][2] |

| N-(1,3,4-oxadiazol-2-yl)benzamides | Vancomycin-resistant Enterococci (VRE) | 0.25 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from general protocols for similar compounds. A plausible synthetic route is outlined below.

References

In Vitro Screening of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine and Related Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in contemporary medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro screening methodologies applicable to 5-Cyclopropyl-1,3,4-oxadiazol-2-amine and its analogs. While specific experimental data for this compound is not extensively available in the public domain, this document outlines established protocols and data presentation strategies derived from studies on structurally related 1,3,4-oxadiazole derivatives. The guide details common screening assays, offers step-by-step experimental protocols, and illustrates workflows and potential signaling pathways using Graphviz diagrams, serving as a foundational resource for researchers initiating screening campaigns for this class of compounds.

Introduction to 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in drug discovery due to its metabolic stability and its ability to participate in hydrogen bonding, which facilitates interactions with various biological targets.[1][2][3][4] Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a broad spectrum of pharmacological activities.[3][5][6][7] Their therapeutic potential has been explored in oncology, infectious diseases, and inflammatory conditions.[1][8][9] The diverse biological effects are often attributed to various mechanisms, such as the inhibition of enzymes, growth factors, and kinases.[1][8][10]

General In Vitro Screening Cascade

A typical in vitro screening cascade for novel 1,3,4-oxadiazole derivatives, including this compound, begins with broad cytotoxicity or proliferation assays against relevant cell lines. Active compounds are then subjected to more specific mechanistic and functional assays to elucidate their mode of action.

Caption: General workflow for in vitro screening of novel compounds.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assays

A primary step in screening is to determine the effect of the compound on cell viability. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells, ensuring a final concentration range that allows for the determination of an IC50 value. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assays

To determine if cytotoxicity is mediated by apoptosis, DNA fragmentation and nuclear morphology can be assessed.

Protocol: DNA Ladder Assay

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available kit.

-

Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5% agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA under UV light. The appearance of a "ladder" of DNA fragments is indicative of apoptosis.[11]

Cell Cycle Analysis

The effect of the compound on cell cycle progression can be analyzed by flow cytometry.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways

1,3,4-Oxadiazole derivatives have been reported to modulate various signaling pathways involved in cancer progression. A potential mechanism of action could involve the inhibition of key kinases or transcription factors.

Caption: Potential signaling pathway inhibited by 1,3,4-oxadiazole derivatives.

Data Presentation

Quantitative data from in vitro screening should be presented in a clear and concise manner to facilitate comparison between different compounds and cell lines.

Table 1: In Vitro Cytotoxicity of 1,3,4-Oxadiazole Derivatives

| Compound ID | Modification | Cell Line | IC50 (µM) |

| This compound | - | Data Not Available | Data Not Available |

| AMK OX-8 | N/A | A549 | 25.04[11] |

| AMK OX-8 | N/A | HeLa | 35.29[11] |

| AMK OX-9 | N/A | A549 | 20.73[11] |

| AMK OX-12 | N/A | A549 | 41.92[11] |

| AMK OX-12 | N/A | HeLa | 32.91[11] |

| 4h | N/A | A549 | <0.14[10] |

| 4g | N/A | C6 | 8.16[10] |

Note: The data presented for compounds other than the topic compound are for illustrative purposes based on existing literature.

Conclusion

While direct in vitro screening data for this compound is limited, the established methodologies for the broader 1,3,4-oxadiazole class provide a robust framework for its evaluation. The protocols and workflows detailed in this guide offer a starting point for researchers to systematically assess the biological activity of this and related compounds. Future studies are warranted to elucidate the specific mechanisms of action and therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Mechanism of Action for 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 5-Cyclopropyl-1,3,4-oxadiazol-2-amine is a novel compound within this class, and understanding its mechanism of action (MoA) is crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive framework for researchers to investigate the MoA of this compound. Given the absence of specific studies on this compound, this document outlines a systematic approach based on the known biological targets and activities of analogous 1,3,4-oxadiazole derivatives. The guide details a workflow for target identification and validation, provides protocols for key biochemical and cellular assays, and presents data from related compounds to serve as a benchmark.

Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This moiety is a bioisostere of amide and ester groups, capable of participating in hydrogen bonding, which can contribute to enhanced biological activity.[3] Compounds incorporating this scaffold have been reported to target a diverse range of biological molecules, including enzymes and receptors, leading to their investigation for various therapeutic applications.[4][5] The presence of the cyclopropyl group in this compound may influence its metabolic stability, binding affinity, and overall pharmacological profile.

Proposed Workflow for Mechanism of Action Elucidation

A systematic approach is essential to unravel the MoA of a novel compound. The following workflow is proposed for the investigation of this compound.

Caption: A logical workflow for elucidating the mechanism of action.

Potential Biological Targets of 1,3,4-Oxadiazole Derivatives

Based on existing literature, several classes of proteins have been identified as targets for 1,3,4-oxadiazole derivatives. These represent promising starting points for target-based screening of this compound.

Enzymes

1,3,4-Oxadiazoles have been widely reported as inhibitors of various enzymes.

-

Kinases: Epidermal Growth Factor Receptor (EGFR) and Src kinase are notable targets.[6]

-

Histone Deacetylases (HDACs): Certain derivatives have shown inhibitory activity against HDACs, suggesting a role in epigenetic regulation.[4]

-

Thymidylate Synthase: This enzyme is a target for some anticancer 1,3,4-oxadiazole compounds.[7]

-

Monoamine Oxidases (MAO-A and MAO-B): Inhibition of these enzymes suggests potential applications in neurological disorders.[8]

-

Cholinesterases (AChE and BChE): Some derivatives have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase.[8][9]

-

Matrix Metalloproteinases (MMPs): Inhibition of MMPs has been observed, indicating potential in cancer and inflammatory diseases.[10]

-

Microbial Enzymes: In the context of antimicrobial activity, targets include enoyl reductase (InhA) and 14α-demethylase in mycobacteria, and various enzymes in bacteria and fungi.[11]

Receptors

-

G-Protein Coupled Receptors (GPCRs): A notable example is the identification of 1,3,4-oxadiazole derivatives as antagonists of the prostaglandin E1 (EP1) receptor.[12]

Quantitative Data for Analogous Compounds

The following tables summarize reported inhibitory activities of various 1,3,4-oxadiazole derivatives, providing a reference for the expected potency of this compound.

Table 1: Enzyme Inhibitory Activity of 1,3,4-Oxadiazole Derivatives

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| 1,3,4-Oxadiazole/chalcone hybrids | EGFR | IC50 = 0.24–2.35 μM | [6] |

| 1,3,4-Oxadiazole/chalcone hybrids | Src Kinase | IC50 = 0.96–6.24 μM | [6] |

| 2-amino-1,3,4-oxadiazole derivatives | MMP-9 | IC50 = 1.65 and 2.55 μM | [10] |

| 1,3,4-Oxadiazole derivatives | MAO-A | IC50 = 0.11–3.46 μM | [8] |

| 1,3,4-Oxadiazole derivatives | MAO-B | IC50 = 0.80–3.08 μM | [8] |

| 1,3,4-Oxadiazole derivatives | Acetylcholinesterase (AChE) | IC50 = 41.87 ± 0.67 to 1580.25 ± 0.7 μM | [9] |

| 2-Thiophen-2-yl-5-aryl-1,3,4-oxadiazole | Carbonic Anhydrase XII (hCA XII) | Ki = 1.0 to 752.6 nM | [13] |

Table 2: Receptor Binding Affinity of 1,3,4-Oxadiazole Derivatives

| Compound Class | Target Receptor | Binding Affinity (IC50) | Reference |

| 1,3,4-Oxadiazole derivatives | Prostaglandin E1 (EP1) Receptor | 2.5 nM | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the MoA of this compound.

Target Identification

This technique is used to identify proteins that physically interact with the compound of interest.

Caption: Workflow for affinity chromatography-mass spectrometry.

Protocol:

-

Immobilization of the Compound: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Preparation of Cell Lysate: Culture relevant cells to 80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Purification: Incubate the cell lysate with the compound-conjugated beads for 2-4 hours at 4°C.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

CETSA is a method to assess target engagement in a cellular context based on the principle of ligand-induced thermal stabilization of the target protein.[15]

Protocol:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the treated cells across a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Protein Detection: Detect the amount of the soluble target protein at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[16]

Biochemical Assays

This assay measures the ability of the compound to inhibit the activity of a specific kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate peptide, and serially diluted this compound in a kinase assay buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection: Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add a kinase detection reagent to convert the ADP produced to ATP, which then generates a luminescent signal via a luciferase reaction.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17]

This assay determines the affinity of the compound for a specific GPCR by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the target GPCR.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of this compound.

-

Incubation: Allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor compound and fit the data to determine the IC50, from which the Ki can be calculated.

Cellular Assays

This assay measures the activation or inhibition of a specific signaling pathway by the compound.

Caption: Principle of a reporter gene assay for pathway analysis.

Protocol:

-

Cell Transfection: Transfect a suitable cell line with a reporter plasmid containing a promoter with response elements for a specific transcription factor (e.g., NF-κB, STAT3) upstream of a reporter gene (e.g., luciferase). A control plasmid with a constitutive promoter driving a different reporter (e.g., Renilla luciferase) is often co-transfected for normalization.[18]

-

Cell Treatment: Treat the transfected cells with this compound at various concentrations.

-

Cell Lysis: After a suitable incubation period, lyse the cells.

-

Luciferase Assay: Measure the activity of both the experimental and control reporters in the cell lysate using a luminometer and appropriate substrates.

-

Data Analysis: Normalize the experimental reporter activity to the control reporter activity. A change in the normalized reporter activity in the presence of the compound indicates modulation of the specific signaling pathway.[19]

Conclusion

Elucidating the mechanism of action of this compound is a critical step in its journey from a novel chemical entity to a potential therapeutic agent. This technical guide provides a structured and comprehensive approach for researchers to undertake this investigation. By leveraging the knowledge of the broader 1,3,4-oxadiazole class of compounds and employing the detailed experimental protocols outlined herein, scientists can systematically identify the molecular targets and dissect the signaling pathways modulated by this promising compound. The resulting data will be invaluable for guiding further drug development efforts.

References

- 1. jchemrev.com [jchemrev.com]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and optimization of novel 1,3,4-oxadiazole EP1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. promega.com [promega.com]

Initial Structure-Activity Relationship of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This technical guide delves into the initial structure-activity relationship (SAR) of a specific analogue, 5-Cyclopropyl-1,3,4-oxadiazol-2-amine, and its derivatives. While comprehensive quantitative data for a series of direct analogues of this compound remains limited in publicly accessible literature, this document synthesizes available information on related 2-amino-5-substituted-1,3,4-oxadiazoles to extrapolate a preliminary SAR framework. This guide also provides detailed experimental protocols for the synthesis of such compounds and visualizes key experimental and logical workflows.

Core Structure and Biological Potential

The core structure of interest is this compound, which features a compact and rigid cyclopropyl group at the 5-position and a crucial amino group at the 2-position of the 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole ring itself is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Derivatives of this scaffold have been investigated for a range of therapeutic applications, with a significant focus on their potential as anticancer agents. The mechanism of action for many 1,3,4-oxadiazole derivatives involves the inhibition of various enzymes crucial for cancer cell proliferation, such as kinases, histone deacetylases (HDACs), and topoisomerases.

Synthesis and Experimental Protocols

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles, including the 5-cyclopropyl analogue, generally follows a well-established synthetic pathway. A common and efficient method involves the cyclization of semicarbazones derived from corresponding aldehydes.

General Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles

A prevalent method for the synthesis of this class of compounds is the oxidative cyclization of aldehyde semicarbazones. This can be achieved using various oxidizing agents.

Experimental Protocol: Synthesis of 5-Aryl-2-amino-1,3,4-oxadiazoles via Oxidative Cyclization

-

Step 1: Formation of Semicarbazone. An equimolar mixture of a substituted aromatic aldehyde and semicarbazide hydrochloride is refluxed in a suitable solvent, such as ethanol, in the presence of a base like sodium acetate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated semicarbazone is filtered, washed, and dried.

-

Step 2: Oxidative Cyclization. The synthesized semicarbazone is dissolved in a solvent like glacial acetic acid. An oxidizing agent, such as bromine in acetic acid or iodine in the presence of an alkali, is added portion-wise with stirring. The reaction mixture is then heated or stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then poured into ice-cold water, and the precipitated 2-amino-5-substituted-1,3,4-oxadiazole is filtered, washed thoroughly with water to remove any remaining acid, and recrystallized from a suitable solvent like ethanol to afford the pure product.

Proposed Synthesis of this compound

A specific protocol for the title compound can be adapted from the general method, starting with cyclopropanecarboxaldehyde.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of Cyclopropanecarboxaldehyde Semicarbazone. A mixture of cyclopropanecarboxaldehyde (1.0 eq), semicarbazide hydrochloride (1.1 eq), and sodium acetate (1.5 eq) in ethanol/water (1:1) is refluxed for 2-4 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the semicarbazone.

-

Step 2: Oxidative Cyclization to this compound. The cyclopropanecarboxaldehyde semicarbazone (1.0 eq) is dissolved in glacial acetic acid. A solution of bromine (1.1 eq) in glacial acetic acid is added dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. The mixture is poured onto crushed ice, and the resulting solid is filtered, washed with water, and then with a dilute sodium bicarbonate solution until neutral. The crude product is recrystallized from ethanol to give pure this compound.

Initial Structure-Activity Relationship (SAR)

Based on the analysis of various N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, a preliminary SAR can be established, primarily focusing on their anticancer activity.

Substitutions at the 5-Position of the Oxadiazole Ring

The substituent at the 5-position of the 1,3,4-oxadiazole ring plays a critical role in determining the biological activity.

-

Aromatic vs. Aliphatic Substituents: Studies on various 2-amino-1,3,4-oxadiazoles have shown that both aromatic and aliphatic substituents at the 5-position can confer significant biological activity.

-

Cycloalkyl Groups: While specific data for the 5-cyclopropyl derivative is scarce, the presence of small, rigid cycloalkyl groups like cyclopropyl can be advantageous. The cyclopropyl group can act as a conformationally restricted analogue of larger alkyl groups and can engage in specific hydrophobic interactions within a target's binding pocket. Its unique electronic properties may also influence the overall electronic nature of the oxadiazole ring.

Substitutions on the 2-Amino Group

Modifications of the 2-amino group have a profound impact on the activity of these compounds.

-

N-Arylation: The introduction of an aryl group on the 2-amino moiety has been a common strategy to enhance anticancer activity. The nature and substitution pattern of this aryl ring are critical for potency.

-

Substituents on the N-Aryl Ring: Electron-donating and electron-withdrawing groups on the N-aryl ring can modulate the activity. For instance, studies have shown that dimethyl substitution on the phenyl ring can be more favorable than a single methyl group. The position of the substituents also influences the activity, suggesting specific steric and electronic requirements for optimal target engagement.

Quantitative Data Summary

While a comprehensive table for a series of this compound analogues is not available, the following table summarizes the anticancer activity of related N-aryl-5-substituted-1,3,4-oxadiazol-2-amine compounds to provide a basis for the initial SAR.

| Compound ID | 5-Substituent | N-Aryl Substituent | Mean Growth Percent (%)* |

| 4s | 4-Methoxyphenyl | 2,4-Dimethylphenyl | 62.61[1] |

| 4u | 4-Hydroxyphenyl | 2,4-Dimethylphenyl | 78.46[1] |

| 4j | 3,4-Dimethoxyphenyl | 4-Bromophenyl | >97.03[1] |

| 4l | Ethyl | 4-Bromophenyl | >97.03[1] |

*Data from NCI-60 cell line screen at a single high dose (10⁻⁵ M). A lower mean growth percent indicates higher anticancer activity.[1]

Visualizing Workflows and Pathways

To better understand the synthesis and potential mechanism of action, the following diagrams are provided.

Caption: General synthesis workflow for 2-amino-5-substituted-1,3,4-oxadiazoles.

Caption: Putative anticancer mechanism of action for 1,3,4-oxadiazole derivatives.

Conclusion and Future Directions

The initial structure-activity relationship for this compound and its analogues suggests that both the 5-position substituent and modifications to the 2-amino group are critical for biological activity. While direct quantitative data for a series of 5-cyclopropyl derivatives is needed for a more definitive SAR, the existing data on related 1,3,4-oxadiazoles indicates that this scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology.

Future research should focus on the synthesis and systematic biological evaluation of a library of 5-cycloalkyl-1,3,4-oxadiazol-2-amine derivatives to elucidate the specific contribution of the cycloalkyl moiety to the activity. Furthermore, detailed mechanistic studies, including enzyme inhibition assays and in vivo experiments, are necessary to validate the therapeutic potential of these compounds and to understand their precise mechanism of action. Computational modeling and docking studies could also provide valuable insights into the binding modes of these compounds with their biological targets, guiding the design of more potent and selective analogues.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Cyclopropyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,3,4-oxadiazole scaffold in pharmacologically active molecules. This document provides detailed protocols for the synthesis of this target compound, summarizing key data and outlining the experimental workflow. The 1,3,4-oxadiazole ring is a versatile nucleus known to exhibit a wide range of biological activities.[1][2]

Synthetic Strategies Overview

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is most commonly achieved through the cyclization of a corresponding semicarbazide or thiosemicarbazide precursor. One robust method involves the dehydrative cyclization of 1-acylsemicarbazides.[3] An alternative and widely used approach is the oxidative cyclization of acylthiosemicarbazides, which can be achieved using various oxidizing agents.[2][4]

This document details a common and effective two-step synthetic route starting from cyclopropanecarboxylic acid. The first step involves the formation of a key intermediate, cyclopropanecarbonyl semicarbazide, followed by a dehydrative cyclization to yield the final product.

Data Presentation

Table 1: Summary of Key Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Cyclopropanecarboxylic acid | C4H6O2 | 86.09 | Starting Material |

| Hydrazine hydrate | H6N2O | 50.06 | Reagent |

| Potassium cyanate | KOCN | 81.12 | Reagent |

| Cyclopropanecarboxylic acid hydrazide | C4H8N2O | 100.12 | Intermediate |

| Cyclopropanecarbonyl semicarbazide | C5H9N3O2 | 143.14 | Intermediate |

| This compound | C5H7N3O | 125.13 | Final Product |

Table 2: Comparison of Synthesis Protocol Parameters

| Step | Reactants | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) |

| 1. Hydrazide Formation | Cyclopropanecarboxylic acid, Hydrazine hydrate | Ethanol | None | 12 h | Reflux | ~85-90 |

| 2. Semicarbazide Formation | Cyclopropanecarboxylic acid hydrazide, Potassium cyanate, Hydrochloric acid | Water | None | 2 h | 0 °C to RT | ~70-80 |

| 3. Dehydrative Cyclization | Cyclopropanecarbonyl semicarbazide | POCl3 | Phosphorus oxychloride | 4-6 h | Reflux | ~60-70 |

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarboxylic acid hydrazide

This protocol outlines the formation of the hydrazide intermediate from cyclopropanecarboxylic acid.

Materials:

-

Cyclopropanecarboxylic acid

-

Ethanol

-

Hydrazine hydrate (80%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of cyclopropanecarboxylic acid (1.0 eq) in ethanol (5 mL/g), add hydrazine hydrate (1.2 eq).

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude cyclopropanecarboxylic acid hydrazide can be used in the next step without further purification.

Protocol 2: Synthesis of Cyclopropanecarbonyl semicarbazide

This protocol details the conversion of the hydrazide to the semicarbazide intermediate.

Materials:

-

Cyclopropanecarboxylic acid hydrazide

-

Potassium cyanate

-

Hydrochloric acid (1 M)

-

Deionized water

-

Beaker

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve cyclopropanecarboxylic acid hydrazide (1.0 eq) in deionized water (10 mL/g).

-

In a separate beaker, dissolve potassium cyanate (1.1 eq) in deionized water (10 mL/g).

-

Cool the hydrazide solution in an ice bath to 0-5 °C.

-

Slowly add the potassium cyanate solution to the cooled hydrazide solution while stirring.

-

After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

-

Slowly add 1 M hydrochloric acid dropwise to the reaction mixture until the pH is approximately 6-7.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

-

A white precipitate of cyclopropanecarbonyl semicarbazide will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water and dry under vacuum.

Protocol 3: Synthesis of this compound

This protocol describes the final cyclization step to yield the target compound. General methods for the cyclization of semicarbazides often employ dehydrating agents like phosphorus oxychloride.[3]

Materials:

-

Cyclopropanecarbonyl semicarbazide

-

Phosphorus oxychloride (POCl3)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Separatory funnel

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, carefully add phosphorus oxychloride (5 mL/g of semicarbazide).

-

Cool the phosphorus oxychloride to 0 °C in an ice bath.

-

Slowly add cyclopropanecarbonyl semicarbazide (1.0 eq) in small portions to the cooled phosphorus oxychloride with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.

Visualizations

References

Application Notes and Protocols: 5-Cyclopropyl-1,3,4-oxadiazol-2-amine as a Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 5-cyclopropyl-1,3,4-oxadiazol-2-amine moiety is a valuable scaffold in modern medicinal chemistry, offering a unique combination of structural rigidity, desirable physicochemical properties, and versatile synthetic handles. Its derivatives have shown promise in the development of potent and selective inhibitors for a range of therapeutic targets, particularly in the areas of oncology and autoimmune diseases.

Introduction

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is considered a bioisostere of amide and ester functionalities, capable of participating in hydrogen bonding interactions and exhibiting improved metabolic stability.[1] The incorporation of a cyclopropyl group at the 5-position introduces a degree of conformational constraint and can enhance binding affinity to target proteins. The 2-amino group provides a convenient point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of the 1,3,4-oxadiazole scaffold have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3]

Therapeutic Applications and Key Targets

Recent research has highlighted the potential of this compound derivatives as potent inhibitors of Janus kinases (JAKs). One notable example is N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-difluorobutanamide, an analogue of the JAK inhibitor Tofacitinib (CP-690,550).[4] This suggests that the this compound scaffold is a promising starting point for the development of novel therapeutics targeting autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as certain cancers where the JAK/STAT signaling pathway is dysregulated.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[4][5] Dysregulation of this pathway is implicated in various inflammatory diseases and malignancies. The pathway consists of three main components: a receptor, JAKs, and STATs.[6] Upon cytokine binding, the receptor-associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.[7]

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Biological Data

While specific quantitative data for derivatives of this compound are not widely available in the public domain, the following table presents representative data for Tofacitinib (CP-690,550), a structurally related JAK inhibitor, to illustrate the potential potency of this scaffold.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Tofacitinib (CP-690,550) | JAK1 | 112 | Enzyme Assay | [8] |

| JAK2 | 20 | Enzyme Assay | [8] | |

| JAK3 | 1 | Enzyme Assay | [8] | |

| Murine Mixed Lymphocyte Reaction | 91 | Cell-based Assay | [1] |

Experimental Protocols

The following protocols are generalized methods for the synthesis and evaluation of derivatives based on the this compound scaffold. Researchers should adapt these protocols based on the specific chemistry of their target molecules.

General Synthetic Workflow

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of N-substituted-5-cyclopropyl-1,3,4-oxadiazol-2-amine Derivatives

This protocol describes a general method for the acylation of this compound.

Materials:

-

This compound

-

Desired acid chloride (e.g., 3,3-difluorobutanoyl chloride)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add TEA (1.2 eq) to the solution and stir for 10 minutes.

-

Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-acylated product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro JAK Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against JAK family kinases.

Materials:

-

Recombinant human JAK1, JAK2, and JAK3 enzymes

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Synthesized inhibitor compounds

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the inhibitor compounds in DMSO.

-

In a 384-well plate, add the assay buffer, the peptide substrate, and the recombinant JAK enzyme.